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Defensin precursor -

Defensin precursor

Catalog Number: EVT-246131
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Product Introduction

Source

Defensins are found in a variety of sources, including humans, animals, and plants. In humans, they are predominantly produced by neutrophils and epithelial cells. For example, human neutrophils synthesize defensins such as human neutrophil peptide-1 and -3 as precursors that undergo proteolytic cleavage to yield active forms . In other organisms, such as insects and plants, defensins serve similar antimicrobial functions against pathogens.

Classification

Defensins can be classified into three main types:

  • Alpha Defensins: Typically found in mammals, these peptides have a specific structure characterized by six conserved cysteine residues that form three intramolecular disulfide bonds.
  • Beta Defensins: These defensins are primarily expressed in epithelial tissues and also contain six cysteine residues but differ in their structural arrangement.
  • Theta Defensins: Found in certain primates and some reptiles, theta defensins are unique cyclic peptides formed by a specific pattern of amino acids and disulfide bonds .
Synthesis Analysis

Methods

The synthesis of defensin precursors can occur through various methods, including recombinant DNA technology and solid-phase peptide synthesis. For instance, the linear precursors of theta defensins can be synthesized using solid-phase Fmoc (fluorenylmethyloxycarbonyl) chemistry, which allows for the precise assembly of amino acids into peptide chains .

Technical Details

In the case of human defensin precursors, they are synthesized as longer polypeptides (approximately 94 amino acids) that require subsequent proteolytic cleavage to yield mature forms. This processing typically involves multiple enzymatic steps where specific enzymes cleave the precursor at designated sites to release active peptides . The use of matrix metalloproteinases has been shown to play a significant role in this activation process .

Molecular Structure Analysis

Structure

Defensin precursors generally consist of 29 to 42 amino acid residues with a characteristic arrangement of cysteine residues essential for their structural integrity. The presence of these cysteines allows for the formation of disulfide bonds that stabilize the peptide's conformation upon maturation .

Data

For example, the theoretical molecular weight of human neutrophil peptide-1 precursor is approximately 10 kDa before processing. After cleavage, the mature peptide typically consists of 30 amino acids with a molecular weight around 3.5 kDa . Structural studies using techniques like nuclear magnetic resonance (NMR) have provided insights into the folding patterns and interactions within these peptides .

Chemical Reactions Analysis

Reactions

The activation of defensin precursors involves specific proteolytic reactions where enzymes cleave the precursor at designated sites. For example, matrix metalloproteinase-7 has been identified to cleave at multiple sites within the pro-domain of certain defensin precursors .

Technical Details

The cleavage process is highly regulated and often involves sequential steps where initial cuts lead to further processing. Techniques such as Tris-Tricine gel electrophoresis are employed to analyze the resultant fragments post-cleavage, allowing researchers to track the conversion from precursor to active form .

Mechanism of Action

Process

Defensin peptides exert their antimicrobial effects through several mechanisms. They can disrupt microbial membranes by inserting themselves into lipid bilayers, leading to cell lysis. Additionally, defensins can modulate immune responses by attracting immune cells to sites of infection or inflammation.

Data

Research indicates that defensins exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Their effectiveness is attributed to their ability to interact with microbial membranes due to their cationic nature and amphipathic structure .

Physical and Chemical Properties Analysis

Physical Properties

Defensin precursors typically exist as soluble polypeptides under physiological conditions. Their solubility is influenced by factors such as pH and ionic strength.

Chemical Properties

Defensins possess unique chemical properties due to their high content of basic amino acids and disulfide bonds. These features contribute to their stability and functionality under various environmental conditions.

Relevant data indicate that defensins maintain antimicrobial activity across a range of pH levels (approximately 4-10), showcasing their robustness as innate immune molecules .

Applications

Scientific Uses

Defensins have garnered significant interest in scientific research due to their potential applications in therapeutics. They are being investigated for use as novel antimicrobial agents against resistant strains of bacteria and other pathogens. Additionally, their role in modulating immune responses makes them candidates for developing immunotherapeutic strategies in conditions such as cancer or autoimmune diseases.

Research continues to explore the potential for engineering defensin analogs with enhanced activity or specificity for targeted therapeutic applications .

Evolutionary Biology and Phylogenetic Diversification of Defensin Precursors

Evolutionary Origins of Cis- and Trans-Defensin Superfamilies

Defensin precursors constitute two evolutionarily independent superfamilies—cis-defensins and trans-defensins—that arose via convergent evolution. The cis-defensin superfamily is characterized by two parallel disulfide bonds that anchor the C-terminal β-strand to an α-helix, forming a cysteine-stabilized α-helix/β-sheet (CSαβ) motif. This scaffold dominates in plants, fungi, and invertebrates (e.g., insect and mollusk defensins) [1] [7]. In contrast, trans-defensins exhibit disulfide bonds projecting in opposite directions from the final β-strand, stabilizing distinct secondary structures. This superfamily is exclusive to animals and includes α-defensins, β-defensins, and big defensins [2] [5]. Phylogenomic analyses confirm these superfamilies share no common ancestor, with structural similarities resulting from evolutionary convergence to meet host-defense needs [1] [7].

Table 1: Evolutionary Distribution of Cis- and Trans-Defensin Superfamilies

SuperfamilyStructural MotifPrimary TaxaExample Molecules
Cis-defensinsParallel disulfides (CSαβ)Plants, fungi, invertebratesNaD1 (tobacco), DmAMP1 (dahlia)
Trans-defensinsAntiparallel disulfidesVertebrates, some invertebratesHBD-1 (humans), Tt-BigDef (horseshoe crab)

Divergent Evolution of α- and β-Defensin Gene Clusters Across Eukaryotes

Within the trans-defensin superfamily, β-defensins represent the most evolutionarily conserved lineage, traceable to basal chordates like amphioxus (Branchiostoma floridae) [2]. Their precursors evolved through repeated gene duplication and sequence diversification. For example:

  • Vertebrates: β-defensin genes expanded via tandem duplications, with humans harboring >30 isoforms. These genes often localize to rapidly evolving genomic clusters under positive selection, enhancing antimicrobial peptide diversity [5].
  • Invertebrates: Big defensins (e.g., Cg-BigDef1 in Pacific oysters) retain a primordial structure featuring an N-terminal hydrophobic domain and a C-terminal β-defensin-like domain. This bifunctional architecture was lost in vertebrates, yielding compact β-defensins [2].α-Defensins, meanwhile, emerged later in mammals and exhibit narrower phylogenetic distribution. Their precursors often include propeptides cleaved during maturation, a trait shared with some insect defensins [2] [6].

Horizontal Gene Transfer and Loss Events in Defensin Gene Distribution

Defensin evolution is punctuated by horizontal gene transfer (HGT) and lineage-specific gene losses. Key examples include:

  • Arthropod-to-Plant Transfer: β-defensin-like genes identified in spiny lobsters (Panulirus spp.) likely originated via HGT from plants or bacteria, representing an exception to their typical vertebrate restriction [1].
  • Symbiont-Mediated HGT: The beetle Lagria villosa harbors Burkholderia symbionts undergoing genome reduction. These bacteria retain defensin-like biosynthetic gene clusters potentially transferred horizontally within the microbiome, enhancing host chemical defense [3].Conversely, gene loss explains the patchy distribution of defensins. Big defensins persist in marine invertebrates (e.g., bivalves, amphioxus) but were lost in terrestrial arthropods and vertebrates. Similarly, cis-defensins are absent in non-spermatophyte plants (e.g., bryophytes) due to post-speciation gene erosion [1] [2].

Convergent Structural Motifs in Defensin Precursors Across Taxa

Despite independent origins, defensin precursors converged on structural motifs optimizing stability and function:

  • Core Scaffolds: Both superfamilies evolved compact, disulfide-rich cores (~4–6 bonds) displaying variable loops for target recognition. Cis-defensins prioritize the CSαβ motif (e.g., plant defensin NaD1), while trans-defensins adopt triple-stranded β-sheets (e.g., human β-defensin HBD-1) [1] [7].
  • Salt-Stability Adaptations: Big defensins (e.g., Cg-BigDef1) retain an N-terminal hydrophobic domain enabling antimicrobial function in high-salt marine environments—a trait lost in vertebrate β-defensins [2].
  • Loop Diversification: Surface-exposed loops in precursors evolve rapidly to generate functional diversity. For instance, the loop 5 region in cis-defensins dictates lipid-binding specificity (e.g., phosphatidylinositol binding in NaD1) [8] [9].

Table 2: Convergent Structural and Functional Traits in Defensin Precursors

Convergent FeatureCis-Defensin ExampleTrans-Defensin ExampleFunctional Impact
Disulfide-stabilized coreCSαβ motif (NaD1)Triple β-sheet (HBD-1)Protease resistance
Cationic loopsPsd1 (pea)Tt-BigDef (horseshoe crab)Microbial membrane targeting
Gene duplication>300 copies in Arabidopsisβ-defensin clusters in mammalsNeo-functionalization

Properties

Product Name

Defensin precursor

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